

# Review of early-phase clinical trials involving AZD-5069

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Review of Early-Phase Clinical Trials Involving AZD-5069

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

**AZD-5069** is an orally bioavailable, selective, and reversible antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a key mediator in the recruitment of neutrophils to sites of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. [1] This technical guide provides a comprehensive review of the early-phase clinical trial data for **AZD-5069**, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. The document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual diagrams of critical pathways and workflows to facilitate a deeper understanding of this compound.

### **Mechanism of Action**

**AZD-5069** functions by directly binding to the CXCR2 receptor, a G protein-coupled receptor, and inhibiting its activation by chemokine ligands such as CXCL1 and CXCL8 (IL-8).[1][3] This blockade prevents downstream signaling cascades that are crucial for neutrophil chemotaxis, adhesion, and migration from the bloodstream into tissues.[1][3] By inhibiting neutrophil recruitment, **AZD-5069** has the potential to mitigate inflammation and neutrophil-mediated tissue damage.[1] In preclinical oncology models, this mechanism has also been shown to potentially inhibit tumor cell proliferation and modulate the tumor microenvironment.[1][4] **AZD-**



**5069** is a potent antagonist with a pIC50 value of 8.8 for inhibiting CXCL8 binding to human CXCR2.[5] It is characterized as a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][5]



Click to download full resolution via product page

Caption: AZD-5069 antagonism of the CXCR2 signaling pathway.

## Clinical Pharmacology: Pharmacokinetics (PK)

The pharmacokinetic profile of **AZD-5069** has been characterized in eight Phase I studies involving 240 healthy volunteers.[6][7] The compound exhibits predictable, linear pharmacokinetics suitable for twice-daily oral administration.[6][7]



# Table 1: Summary of AZD-5069 Pharmacokinetic Parameters in Healthy Volunteers



| Parameter            | Value / Observation                                                                                                    | Citation |
|----------------------|------------------------------------------------------------------------------------------------------------------------|----------|
| Absorption (Tmax)    | Rapidly absorbed; ~2 hours to reach peak concentration (fasting).                                                      | [6][7]   |
| Half-Life (t½)       | Initial: ~4 hours; Terminal: ~11 hours.                                                                                | [6][7]   |
| Dosing Regimen       | Half-life data supports twice-daily (BID) administration.                                                              | [6][7]   |
| Steady State         | Achieved within 2-3 days of repeated dosing.                                                                           | [6][7]   |
| Accumulation         | Minimal accumulation (~1.1-fold) with twice-daily dosing.                                                              | [6][7]   |
| Dose Proportionality | Systemic exposure (AUC) is approximately proportional to the dose.                                                     | [6][7]   |
| Food Effect          | A high-fat meal reduced Cmax<br>by 50% but did not change<br>total exposure (AUC).                                     | [6][7]   |
| Variability          | Low intra-subject variability (AUC: 3-11%); Moderate intersubject variability (AUC: 29-64%).                           | [6][7]   |
| Metabolism           | Primarily mediated by CYP3A4 and CYP2C9.                                                                               | [6]      |
| Drug Interaction     | Co-administration with ketoconazole (strong CYP3A4 inhibitor) increased AZD-5069 AUC by 2.1-fold and Cmax by 1.6-fold. | [7][8]   |
| Special Populations  | Elderly subjects had 39% higher AUC. Japanese                                                                          | [6][7]   |



|           | subjects had similar or slightly higher exposure than Caucasians. |        |  |
|-----------|-------------------------------------------------------------------|--------|--|
| Excretion | Less than 5% of the dose is excreted as the parent drug in urine. | [6][7] |  |

# **Clinical Pharmacology: Pharmacodynamics (PD)**

The primary pharmacodynamic effect of **AZD-5069** is a dose-dependent, reversible reduction in circulating and tissue-level neutrophils, consistent with its mechanism of action.

# Table 2: Summary of AZD-5069 Pharmacodynamic Effects



| Population                 | Dose Regimen                  | Key<br>Pharmacodynamic<br>Finding                                             | Citation |
|----------------------------|-------------------------------|-------------------------------------------------------------------------------|----------|
| Healthy Volunteers         | Single dose ≥ 5.45 mg         | Reversible reduction in blood neutrophil counts.                              | [8]      |
| Bronchiectasis<br>Patients | 80 mg BID for 28 days         | 69% reduction in absolute sputum neutrophil count vs. placebo.                | [9]      |
| Severe Asthma Patients     | 45 mg BID for up to 12 months | Sustained ~25%<br>reduction in blood<br>neutrophils.                          | [8]      |
| COPD Patients              | 50-80 mg BID for 4<br>weeks   | 13-40% average decrease in blood neutrophil counts from baseline.             | [10]     |
| Healthy Volunteers         | 100 mg BID                    | Significant increase in serum concentrations of CXCR2 ligands IL-8 and GROα.  | [11]     |
| Healthy Volunteers         | Dose-ranging                  | Target engagement confirmed via ex vivo GRO-α induced CD11b expression assay. | [8]      |

# **Early-Phase Clinical Safety and Tolerability**

Across multiple early-phase trials in both healthy volunteers and patient populations, **AZD-5069** has been generally well-tolerated. The most consistent safety finding is a reduction in neutrophil counts, an expected consequence of its pharmacology.



**Table 3: Summary of Safety and Tolerability in Early-**

**Phase Trials** 

| Phase Trial Population      | N   | Dose Regimen                                                                        | Key Safety<br>Findings                                                                                                                     | Citation |
|-----------------------------|-----|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Healthy<br>Volunteers       | 214 | Single doses up<br>to 200 mg;<br>Multiple doses<br>up to 100 mg<br>BID for 6.5 days | Well tolerated; No clinically significant adverse effects observed.                                                                        | [8]      |
| Severe Asthma               | 640 | 5, 15, or 45 mg<br>BID for 6-12<br>months                                           | Generally well tolerated. Most common adverse event was nasopharyngitis.                                                                   | [12]     |
| Moderate-to-<br>Severe COPD | 87  | 50 mg or 80 mg<br>BID for 4 weeks                                                   | Well tolerated. No increase in infection rates vs. placebo. 4 patients discontinued due to decreased neutrophil count.                     | [10]     |
| Bronchiectasis              | 52  | 80 mg BID for 28<br>days                                                            | Well tolerated. Similar number of infections/exacer bations vs. placebo, but led to more discontinuations in the AZD-5069 group (4 vs. 0). | [9]      |



## **Summary of Key Early-Phase Clinical Trials**

A number of Phase I and II trials have investigated **AZD-5069** across various indications, from inflammatory diseases to oncology.

# Table 4: Overview of Selected Early-Phase AZD-5069 Clinical Trials



| ClinicalTrials.g<br>ov ID                       | Phase | Population /<br>Indication                                           | Key<br>Objective(s)                                                                        | Citation |
|-------------------------------------------------|-------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------|
| NCT00953888,<br>NCT01051505,<br>etc. (8 trials) | l     | Healthy<br>Volunteers                                                | Assess safety, tolerability, and pharmacokinetic s of single and multiple ascending doses. | [6][7]   |
| NCT01480739                                     | 1     | Healthy<br>Volunteers                                                | Neutrophil<br>Function Study.                                                              | [13]     |
| NCT01233232                                     | lla   | Moderate-to-<br>Severe COPD                                          | Evaluate safety and tolerability over 4 weeks.                                             | [10]     |
| NCT01704495                                     | IIb   | Uncontrolled<br>Severe Asthma                                        | Evaluate efficacy (exacerbation rate) and safety.                                          | [12]     |
| N/A                                             | lla   | Bronchiectasis                                                       | Evaluate effect on sputum neutrophil counts, safety, and tolerability.                     | [9]      |
| Eudract: 2016-<br>003141-28                     | 1/11  | Metastatic Castration- Resistant Prostate Cancer (mCRPC)             | Assess safety and determine the appropriate dose in combination with enzalutamide.         | [4]      |
| NCT02499328                                     | lb/II | Advanced Solid<br>Tumors / Head &<br>Neck Squamous<br>Cell Carcinoma | Evaluate safety and efficacy in combination with durvalumab.                               | [14]     |





# **Experimental Protocols & Methodologies Pharmacokinetic Analysis**

Across the Phase I studies, pharmacokinetic parameters for **AZD-5069** were evaluated using standard non-compartmental analysis (NCA) methods on plasma concentration-time data.[7]

## **Ex Vivo Whole Blood Assay for Target Engagement**

Target engagement and receptor coverage were demonstrated using an ex vivo whole blood assay measuring the expression of the adhesion molecule CD11b on neutrophils in response to a CXCR2 ligand.[8]





Click to download full resolution via product page

Caption: Workflow for assessing AZD-5069 target engagement in whole blood.

### **Neutrophil Function Assays**

To ensure that CXCR2 antagonism did not compromise essential host defense mechanisms, key neutrophil functions were assessed. These studies confirmed that while **AZD-5069** reduced



neutrophil counts, it did not impair the phagocytic or oxidative capacity of the remaining cells. [11][15]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Facebook [cancer.gov]
- 2. Azd-5069 | C18H22F2N4O5S2 | CID 56645576 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD5069 [openinnovation.astrazeneca.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The safety and tolerability of oral AZD5069, a selective CXCR2 antagonist, in patients with moderate-to-severe COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of a selective CXCR2 antagonist (AZD5069) on human blood neutrophil count and innate immune functions PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of early-phase clinical trials involving AZD-5069]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b605765#review-of-early-phase-clinical-trials-involving-azd-5069]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com